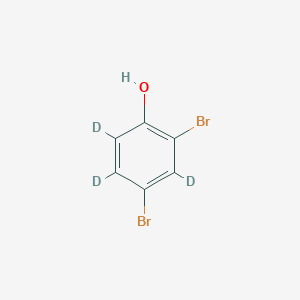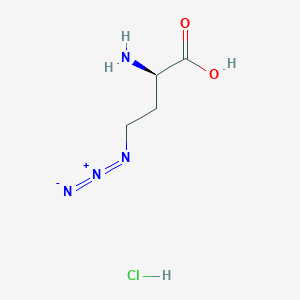
(2R)-2-amino-4-azidobutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is a synthetic organic compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.
Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-4-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products
Amino Derivatives: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
Aplicaciones Científicas De Investigación
(2R)-2-amino-4-azidobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole derivatives.
Biology: Employed in the study of protein labeling and modification due to its azido group, which can undergo bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride: Similar in structure but contains a sulfanyl group instead of an azido group.
®-2-amino-4,6-dichloropyrimidine: Contains a pyrimidine ring with amino and dichloro substituents.
Uniqueness
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is unique due to its azido group, which imparts distinct reactivity and enables bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry, where selective and efficient labeling of biomolecules is essential.
Propiedades
Fórmula molecular |
C4H9ClN4O2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-azidobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |
Clave InChI |
MHHYJRIDKLZZEO-AENDTGMFSA-N |
SMILES isomérico |
C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |
SMILES canónico |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)

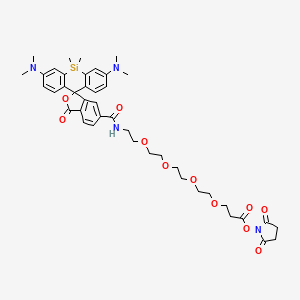
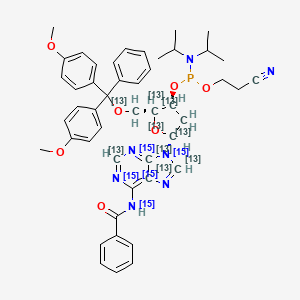
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
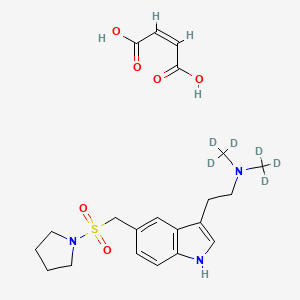
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
